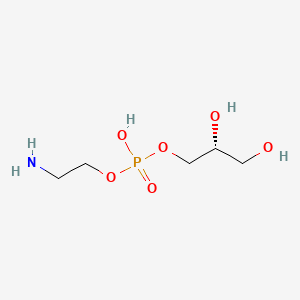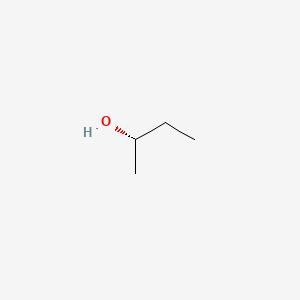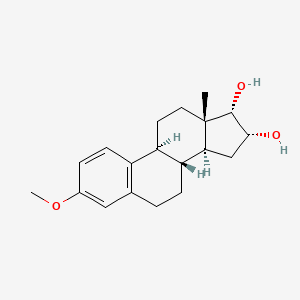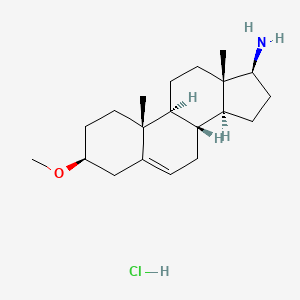
Tiformin
Descripción general
Descripción
Tiformin, also known as γ-Guanidinobutyramide, is a butyramide derivative with antidiabetic activity . It was first isolated from a medium containing arginine which had been transformed by washed cells of Streptomyces griseus . In preclinical models, oral administration of Tiformin depresses blood glucose in rats and rabbits .
Molecular Structure Analysis
Tiformin has a molecular formula of C5H12N4O . Its average mass is 144.175 Da and its monoisotopic mass is 144.101105 Da .Physical And Chemical Properties Analysis
Tiformin has a molecular formula of C5H12N4O . Its average mass is 144.175 Da and its monoisotopic mass is 144.101105 Da . Further details about its physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Attenuation of Renal Tubulointerstitial Fibrosis
Tiformin, known as metformin, has shown potential in attenuating renal tubulointerstitial fibrosis in diabetic nephropathy. This effect is particularly notable in the early stages of diabetic nephropathy, where it significantly enhances renal autophagy and reduces fibrotic biomarkers like fibronectin and collagen I. The drug's mechanism involves the regulation of autophagy and inhibition of epithelial-to-mesenchymal transition in renal tissues, contributing to its preventive role against the onset of diabetic nephropathy (Wang et al., 2021).
Targeting Tumor-Initiating Cells in Breast Cancer
Tiformin has been identified as a selective inhibitor of tumor-initiating cells in ErbB2-overexpressing breast cancer models. This significant discovery highlights tiformin's capability to selectively target specific cancer cell populations, potentially contributing to the development of more effective cancer treatments. The drug's mechanism involves the downregulation of ErbB2 and EGFR expression and the inhibition of several critical signaling pathways, such as AKT and mTOR, which are crucial for cancer cell survival and proliferation (Zhu et al., 2013).
Impact on Hepatic Gluconeogenesis
In diabetes research, tiformin's role in inhibiting hepatic gluconeogenesis has been a focal point. The drug operates through the AMP-activated protein kinase-dependent regulation of the orphan nuclear receptor SHP. This regulation significantly impacts glucose production in the liver, making tiformin a vital player in managing type 2 diabetes (Kim et al., 2008).
Improving Peripheral Vascular Flow
Tiformin has demonstrated efficacy in improving peripheral vascular flow in patients with arterial disease. This effect is independent of its influence on plasma lipid levels, indicating a unique mechanism of action that enhances vascular function in specific arterial districts. The findings suggest potential applications of tiformin in vascular health, beyond its traditional use in diabetes management (Sirtori et al., 1984).
Safety and Hazards
Propiedades
IUPAC Name |
4-(diaminomethylideneamino)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O/c6-4(10)2-1-3-9-5(7)8/h1-3H2,(H2,6,10)(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVFECVVGNXFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194948 | |
| Record name | Tiformin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tiformin | |
CAS RN |
4210-97-3 | |
| Record name | 4-Guanidinobutyramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4210-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiformin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiformin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIFORMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZN0LJN8CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (1S,9S,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1210340.png)








![(1R,5S,7R)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B1210355.png)
![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidin-2-one](/img/structure/B1210357.png)

